molecular formula C18H16N2O2 B11839078 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one

Cat. No.: B11839078
M. Wt: 292.3 g/mol
InChI Key: IQOBQLPCEDXFPM-ZHACJKMWSA-N
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Description

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the hydroxyethyl and styryl groups in this compound potentially enhances its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chemicals like TBHP.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The styryl group can be reduced to form an ethyl group.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted quinazolinone.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the styryl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyethyl and styryl groups enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+

InChI Key

IQOBQLPCEDXFPM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO

Origin of Product

United States

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